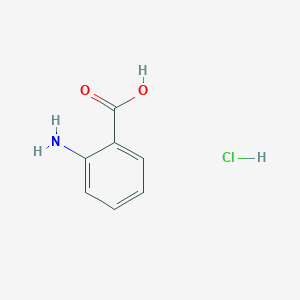

Benzoic acid, 2-amino-, hydrochloride

Description

Significance in Contemporary Chemical Synthesis and Research

The significance of Benzoic acid, 2-amino-, hydrochloride in modern chemical synthesis lies primarily in its role as a readily available and stable precursor for the construction of complex heterocyclic scaffolds. These scaffolds form the core of many biologically active molecules, making this compound a cornerstone in medicinal chemistry and drug discovery. rsc.orgnih.gov The hydrochloride salt form can enhance the compound's stability and solubility in certain solvents, and the in-situ generation of the free amine under specific reaction conditions provides a controlled way to initiate chemical transformations.

One of the most prominent areas of its application is in the synthesis of quinazolinones and their derivatives. researchgate.nethmdb.ca Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and potential anticancer properties. nih.gov The reaction of 2-aminobenzoic acid or its derivatives with various reagents like amides, aldehydes, or isocyanates provides a direct route to these valuable structures. researchgate.net The use of hydrochloric acid as a mediator in some of these syntheses highlights the importance of acidic conditions which can be conveniently provided by using the hydrochloride salt of the starting material directly. mdpi.com

Furthermore, research has demonstrated the utility of 2-aminobenzoic acid derivatives in the synthesis of other important heterocyclic systems such as benzodiazepines and thiazole (B1198619) derivatives. core.ac.uknih.gov These classes of compounds are also of great interest in pharmaceutical research. The ability to undergo diazotization reactions further expands its synthetic utility, allowing for the introduction of other functional groups onto the aromatic ring and the formation of benzyne (B1209423) intermediates. scirp.org

Recent research has also explored the use of 2-aminobenzoic acid derivatives in the development of novel materials and as catalysts. For instance, copolymers of aminobenzoic acids with aniline (B41778) have been synthesized to create soluble polyanilines with interesting fluorescence behavior. researchgate.net

Overview of Core Research Domains and Methodological Approaches

The research involving Benzoic acid, 2-amino-, hydrochloride and its parent compound, anthranilic acid, spans several key domains, primarily centered around organic synthesis and medicinal chemistry.

Core Research Domains:

Heterocyclic Chemistry: This is the most significant domain, with a major focus on the synthesis of nitrogen-containing heterocycles. core.ac.uk Researchers continuously explore new synthetic routes to quinazolinones, benzodiazepines, and other fused heterocyclic systems using 2-aminobenzoic acid derivatives as key building blocks. core.ac.ukresearchgate.nethmdb.ca

Medicinal Chemistry and Drug Discovery: Due to the diverse biological activities of the resulting heterocyclic compounds, a substantial amount of research is dedicated to synthesizing and evaluating new derivatives for their therapeutic potential. rsc.orgnih.govresearchgate.net This includes the development of new anti-inflammatory, analgesic, and antimicrobial agents. nih.govresearchgate.net

Catalysis: Research is emerging in the application of metal complexes derived from aminobenzoic acids as catalysts in various organic transformations. researchgate.net

Materials Science: The synthesis of novel polymers and functional materials incorporating the aminobenzoic acid moiety is an area of growing interest. researchgate.net

Methodological Approaches:

The synthesis of derivatives from Benzoic acid, 2-amino-, hydrochloride typically involves a range of classical and modern organic chemistry techniques.

Condensation Reactions: A common approach involves the condensation of the amino group with carbonyl compounds (aldehydes, ketones, or acid chlorides) to form intermediate amides or imines, which then undergo cyclization to form the desired heterocyclic ring. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions. scirp.org

Multi-component Reactions: Modern synthetic strategies often employ multi-component reactions where 2-aminobenzoic acid or its derivatives are combined with several other reactants in a one-pot synthesis to efficiently generate complex molecules.

Microwave-assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation is increasingly used in the synthesis of heterocyclic compounds derived from 2-aminobenzoic acid. mdpi.com

Spectroscopic and Crystallographic Analysis: The characterization of newly synthesized compounds is a critical aspect of the research. This involves the extensive use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography is also employed to determine the precise three-dimensional structure of the molecules. researchgate.net

The following table provides a summary of key research findings and the methodologies employed:

| Research Focus | Key Findings | Methodological Approaches |

| Quinazolinone Synthesis | Development of efficient, often one-pot, syntheses of various substituted quinazolinones. researchgate.nethmdb.ca | Condensation reactions, cyclization, microwave-assisted synthesis. researchgate.netmdpi.com |

| Medicinal Chemistry | Discovery of new derivatives with potent anti-inflammatory and analgesic activities. nih.gov | Synthesis of compound libraries, biological screening assays. |

| Heterocyclic Synthesis | Exploration of new routes to benzodiazepines and other fused heterocycles. core.ac.uk | Multi-step synthesis, diazotization, cycloaddition reactions. scirp.org |

| Materials Science | Creation of soluble conducting polymers with unique optical properties. researchgate.net | Copolymerization of aminobenzoic acids with other monomers. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMFPYJORUCLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7459-95-2, 118-92-3 (Parent) | |

| Details | Compound: Benzoic acid, 2-amino-, hydrochloride (1:2) | |

| Record name | Benzoic acid, 2-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzoic acid, 2-amino-, hydrochloride (1:2) | |

| Record name | Anthranilic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6062177 | |

| Record name | Benzoic acid, 2-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099-63-0 | |

| Record name | Benzoic acid, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2099-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002099630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRANILIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7F9KRWE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Benzoic Acid, 2 Amino , Hydrochloride

Laboratory-Scale Synthesis Protocols

The synthesis of anthranilic acid hydrochloride on a laboratory scale can be achieved through direct protonation of the parent amino acid or as the final step in a multi-stage synthesis of anthranilic acid itself.

The most direct method for preparing anthranilic acid hydrochloride is the treatment of anthranilic acid with hydrochloric acid. This acid-base reaction involves the protonation of the amino group at position 2 of the benzene (B151609) ring. In a typical laboratory procedure, anthranilic acid is suspended or dissolved in an aqueous medium, and a stoichiometric or excess amount of concentrated or aqueous hydrochloric acid is added. The reaction mixture is often cooled to decrease the solubility of the resulting salt, promoting its precipitation. google.comsciencemadness.org The hydrochloride salt is then isolated by filtration, washed with a cold solvent to remove excess acid, and dried. For instance, after a reaction to produce anthranilic acid, the product can be isolated by adding hydrochloric acid to lower the pH to a range of 4.15-4.3, causing the acid form to precipitate, which can then be converted to the hydrochloride salt. google.com

More commonly, the preparation of the hydrochloride is the concluding step of a larger synthetic sequence designed to produce anthranilic acid. Two principal pathways are prevalent: the Hofmann rearrangement of phthalimide (B116566) and the reduction of 2-nitrobenzoic acid.

Hofmann Rearrangement of Phthalimide: This classic method involves the oxidative rearrangement of phthalimide. Phthalimide is treated with an alkaline solution of sodium hypochlorite (B82951) or sodium hypobromite. nih.govprepchem.com The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to form anthranilic acid. texiumchem.com The reaction is typically warmed to around 80°C to ensure completion. prepchem.com Following the rearrangement, the alkaline solution is cooled and carefully acidified with hydrochloric acid. This neutralizes the excess base and precipitates the anthranilic acid, which can be further treated with HCl to form the hydrochloride salt. prepchem.comyoutube.com

Nitration and Reduction Pathways: An alternative route begins with the nitration of a suitable aromatic precursor to yield 2-nitrobenzoic acid. orgsyn.orgyoutube.com The critical step is the subsequent reduction of the nitro group to a primary amine. This transformation can be accomplished through various methods, including catalytic hydrogenation using catalysts like platinum oxide or Raney nickel under hydrogen pressure. sciencemadness.orggoogle.comgoogle.com Chemical reduction methods are also effective, such as the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron powder or ferric oxyhydroxide. google.com Once the 2-aminobenzoic acid is formed, it is converted to its hydrochloride salt via acidification as previously described.

| Synthetic Pathway | Key Reagents | Typical Conditions | Reference(s) |

| Hofmann Rearrangement | Phthalimide, Sodium Hydroxide, Sodium Hypochlorite/Hypobromite, Hydrochloric Acid | Initial reaction cooled, then heated to ~80°C to complete. Acidification performed on cooled mixture. | nih.govprepchem.comtexiumchem.com |

| Nitration & Reduction | 2-Nitrobenzoic Acid, H₂/Catalyst (e.g., Raney-Ni) or Hydrazine Hydrate/Catalyst (e.g., Fe) | Catalytic hydrogenation at 20-60°C. Chemical reduction at 40-110°C. | google.comgoogle.com |

Process Optimization in Preparative Chemistry

For larger-scale production, optimizing the synthesis of anthranilic acid is crucial for improving yield, purity, and economic viability. Research has focused on both batch and continuous processes. In one patented optimization of the Hofmann rearrangement, specific molar ratios of reactants are defined: 1 mole of sodium phthalimide is reacted with 1.005-1.06 moles of sodium hypochlorite and 2.0-2.05 moles of sodium hydroxide. google.com This method claims to increase the final product yield by 4.6-8.3%. google.com

Continuous-flow processes offer significant advantages in terms of safety, heat management, and consistency. A patented continuous process for anthranilic acid production involves reacting an aqueous solution of alkali metal phthalamate with a hypochlorite solution. google.com The process is divided into two stages with distinct temperature controls: the first stage is conducted under substantially adiabatic conditions between 10°C and 54°C, followed by a second stage where the reaction is completed at a higher temperature range of 55°C to 90°C. google.com This precise temperature control at high flow rates allows for efficient and safe production, with the final product being isolated by acidification with hydrochloric or sulfuric acid. google.com

Biotechnological Production Routes of Precursors (e.g., from Shikimate Pathway)

Nature synthesizes anthranilic acid as a key intermediate in the biosynthesis of the essential amino acid tryptophan. core.ac.uk This occurs via the shikimate pathway, a metabolic route found in bacteria, fungi, and plants, but not animals. researchgate.netfrontiersin.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, leading through a series of enzymatic steps to chorismate. core.ac.uknih.gov

Chorismate is a critical branch-point intermediate. researchgate.nethebmu.edu.cn The enzyme anthranilate synthase catalyzes the conversion of chorismate and glutamine into anthranilic acid and pyruvate. core.ac.ukymdb.ca This biochemical route is a target for metabolic engineering. Scientists have successfully engineered microorganisms like Escherichia coli and Corynebacterium glutamicum to overproduce aromatic compounds derived from the shikimate pathway. nih.govnih.gov By manipulating the genetic and metabolic machinery of these organisms, it is possible to channel metabolic flux towards the synthesis of anthranilic acid precursors, offering a sustainable and renewable alternative to petroleum-based chemical synthesis. nih.gov

| Pathway Step | Substrate | Enzyme | Product | Reference(s) |

| 1 | 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | DHQ Synthase | 3-Dehydroquinate (DHQ) | nih.gov |

| 2 | 3-Dehydroquinate (DHQ) | DHQ Dehydratase | 3-Dehydroshikimate (DHS) | nih.gov |

| 3 | 3-Dehydroshikimate (DHS) | Shikimate Dehydrogenase | Shikimic Acid (SA) | nih.gov |

| 4 | Shikimic Acid (SA) | Shikimate Kinase | Shikimate-3-phosphate (S3P) | nih.gov |

| 5 | Shikimate-3-phosphate (S3P) | EPSP Synthase | 5-Enolpyruvylshikimate-3-phosphate (EPSP) | frontiersin.org |

| 6 | 5-Enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate Synthase | Chorismate | frontiersin.org |

| 7 | Chorismate | Anthranilate Synthase | 2-Aminobenzoic Acid | core.ac.ukymdb.ca |

Advanced Purification and Isolation Techniques for Research-Grade Material

Achieving high purity is essential for research-grade anthranilic acid and its hydrochloride salt. Standard isolation by precipitation is often followed by more advanced purification techniques.

Recrystallization and Decolorization: A common and effective method is recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture. prepchem.comprepchem.com To remove colored impurities, which can form during the synthesis, the crude product is often dissolved in a hot solvent and treated with activated carbon (decolorizing charcoal). prepchem.comstackexchange.com The hot solution is then filtered to remove the carbon and allowed to cool, resulting in the formation of purer crystals. stackexchange.com To prevent oxidation and color formation, these steps can be performed under an inert atmosphere, such as nitrogen. google.com

Chromatographic Methods: For analytical purposes and for obtaining exceptionally pure material, High-Performance Liquid Chromatography (HPLC) is employed. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for separating isomers of aminobenzoic acid. sielc.comhelixchrom.com For instance, a Primesep 100 column, which has both hydrophobic (C18) and cation-exchange properties, can achieve baseline separation of 2-, 3-, and 4-aminobenzoic acid. sielc.com Furthermore, sophisticated online sample cleanup procedures have been developed for HPLC analysis, using valve-switching systems and mini-columns to automatically remove excess reagents and contaminants before the analytical separation, ensuring high accuracy and purity. researchgate.net

Chemical Reactivity and Derivative Synthesis of Benzoic Acid, 2 Amino , Hydrochloride

Fundamental Reaction Pathways

The reactivity of 2-aminobenzoic acid hydrochloride is characterized by reactions targeting the amino moiety, the carboxylic acid function, and the aromatic ring itself.

Oxidation Mechanisms of the Amino Moiety

The amino group of anthranilic acid is susceptible to oxidation, which can be achieved using various oxidizing agents to yield different products. A common transformation is the oxidation of the primary amine to a nitro group, converting anthranilic acid into 2-nitrobenzoic acid. This can be accomplished with reagents such as:

Peroxy acids : Peroxymonosulfuric acid (Caro's acid) or peroxyacetic acid are effective for this transformation. sjctni.edu

Superoxide (B77818) Radicals : Hydrogen peroxide in the presence of a solid titanium catalyst can generate superoxide radicals capable of oxidizing the amino group. sjctni.edu

The general mechanism for oxidation by peroxy acids involves the nucleophilic attack of the amine on the electrophilic oxygen of the peroxy acid, followed by a proton transfer and elimination sequence to form the nitro group.

In a related context, derivatives of anthranilic acid, such as isatins, can undergo Baeyer-Villiger oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to furnish the corresponding isatoic anhydrides. core.ac.uk

Reduction Reactions to Alter Functional Groups

Both the carboxylic acid and the aromatic ring of 2-aminobenzoic acid can be targeted by reduction reactions to yield valuable synthetic intermediates.

Reduction of the Carboxylic Acid : The carboxyl group can be reduced to a primary alcohol, forming 2-aminophenylmethanol. This transformation is typically carried out with powerful reducing agents like lithium aluminium hydride (LiAlH₄). sjctni.edunih.gov Other reagents, such as sodium amalgam (Na-Hg) or samarium salts, have also been reported to effect this reduction at room temperature. sjctni.edu

Reduction of the Aromatic Ring : The aromaticity of the benzene (B151609) ring can be reduced under specific conditions. The Birch reduction, which employs a dissolving metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, can partially reduce the aromatic system to a 1,4-cyclohexadiene (B1204751) derivative. sjctni.edu More forceful conditions, such as catalytic hydrogenation at high pressure and temperature, can lead to the complete saturation of the ring to form a cyclohexane (B81311) derivative. nih.gov

Additionally, the reduction of a nitro group to an amine is a key synthetic step. Should 2-nitrobenzoic acid be the starting material, it can be readily reduced to anthranilic acid using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the anthranilic acid ring allows for the introduction of various substituents, such as halogens, nitro groups, and sulfonic acid groups. rsc.orgyoutube.com The outcome of these reactions is dictated by the directing effects of the existing amino and carboxyl groups.

The amino group (-NH₂) is a strongly activating, ortho, para-director. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-director. nih.gov In the strongly acidic media often required for EAS reactions (e.g., nitration or sulfonation), the amino group is protonated to form the ammonium (B1175870) ion (-NH₃⁺). This ammonium group is a strongly deactivating, meta-director. doaj.org Therefore, direct electrophilic substitution on 2-aminobenzoic acid hydrochloride typically leads to substitution at the 5-position (meta to both the -NH₃⁺ and -COOH groups).

To achieve substitution at the positions ortho or para to the amino group, a protecting group strategy is often employed. doaj.org The amine is commonly acylated to form an amide, such as N-acetylanthranilic acid. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the free amine and is compatible with many EAS conditions. researchgate.net The steric bulk of the acetyl group can also favor substitution at the less hindered para-position (position 5). doaj.org After the substitution reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the free amine. researchgate.net An example of direct halogenation is the chlorination of anthranilic acid to yield the 2,4-dichloro derivative. researchgate.net

Generation and Transformation via Diazonium Salts

The primary amino group of 2-aminobenzoic acid can be converted into a diazonium salt, a highly versatile functional group in organic synthesis. The reaction, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). researchgate.net

The resulting diazonium cation, [C₆H₄(CO₂H)(N₂)]⁺, is an excellent leaving group (N₂) and serves as a gateway to numerous transformations: researchgate.net

Benzyne (B1209423) Formation : The diazonium salt of anthranilic acid is a classic precursor for benzyne. Upon heating, it undergoes a simultaneous loss of dinitrogen gas and carbon dioxide in a dediazotization-decarboxylation reaction. nih.gov The highly reactive benzyne intermediate can then be trapped with various nucleophiles or dienes in cycloaddition reactions. In the absence of a trapping agent, it may dimerize to form diphenic acid. researchgate.net

Azo Coupling : Diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. researchgate.net This reaction is fundamental to the synthesis of many dyes and indicators, such as methyl red.

Sandmeyer and Related Reactions : Although not explicitly detailed for this specific compound in the provided context, diazonium salts are generally substrates for Sandmeyer (using Cu(I) salts) and Schiemann (using HBF₄) reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F) onto the aromatic ring.

The pH of the diazotization reaction can influence the outcome; for example, diazotization of N-benzylidene anthranilic acids at pH 9 yielded different products compared to the reaction at pH 3. nih.gov

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. organic-chemistry.orgredalyc.orgnih.gov This reaction is a nucleophilic addition followed by dehydration, resulting in the formation of the imine and a molecule of water. doaj.org

For Benzoic acid, 2-amino-, hydrochloride, the primary amino group can react with various carbonyl compounds. To facilitate the reaction, the hydrochloride salt must first be neutralized with a base to liberate the free amine. The lone pair of electrons on the nitrogen of the free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent series of proton transfers and the elimination of water yields the corresponding N-substituted imine (Schiff base) of anthranilic acid.

The general reaction is as follows: C₆H₄(NH₂)COOH + R-CO-R' → C₆H₄(N=C(R)R')COOH + H₂O

The stability of the resulting Schiff base can be enhanced by conjugation. When aromatic aldehydes are used, the C=N double bond can conjugate with both the anthranilic acid ring and the phenyl ring from the aldehyde, increasing the stability of the product. doaj.org

Metal Coordination Complexation Studies

Anthranilic acid is an excellent chelating ligand for a wide range of metal ions due to the presence of both a hard nitrogen donor (from the amino group) and a hard oxygen donor (from the carboxylate group). wikipedia.orgmdpi.com Upon deprotonation of the carboxylic acid and the ammonium salt, the resulting anthranilate anion typically coordinates to metal centers as a bidentate N,O-ligand, forming a stable five-membered chelate ring. mdpi.com

Extensive research has been conducted on the synthesis and characterization of metal complexes involving anthranilic acid and its derivatives with numerous metal ions.

Table 1: Examples of Metal Complexes with Anthranilic Acid (2-aba)

| Metal Ion | Complex Formula/Stoichiometry | Observed Geometry | Reference(s) |

|---|---|---|---|

| Transition Metals | |||

| Co(II) | [Co(2-aba)₂(H₂O)₂] | Octahedral | sjctni.eduwikipedia.org |

| Ni(II) | [Ni(2-aba)₂(H₂O)₂] | Octahedral | sjctni.eduwikipedia.org |

| Cu(II) | [Cu(2-aba)₂] | Distorted Octahedral | sjctni.eduwikipedia.org |

| Zn(II) | [Zn(2-aba)₂] | Not specified | wikipedia.orgias.ac.in |

| Fe(II) | [Fe(2-aba)₂] | Not specified | wikipedia.org |

| Fe(III) | [Fe(2-aba)₃] | Not specified | researchgate.net |

| Ag(I) | [Ag(2-aba)] | Not specified | wikipedia.org |

| Mn(II) | [Mn(2-aba)₂] | Not specified | wikipedia.orgias.ac.in |

| Cr(III) | [Cr(2-aba)₃] | Not specified | wikipedia.org |

| Pd(II) | [Pd(2-aba)₂] | Not specified | researchgate.net |

| Alkaline Earth Metals | |||

| Mg(II) | [Mg(2-aba)₂] | Not specified | |

| Ca(II) | [Ca(2-aba)₂(OH₂)₃] | Hepta-coordinated | |

| Sr(II) | [{Sr(2-aba)₂(OH₂)₂}₂·H₂O] | Nine-coordinated | |

| Ba(II) | [Ba(2-aba)₂(OH₂)] | Nine-coordinated | |

| Other Metals | |||

| Al(III) | [Al(2-aba)₃] | Not specified | wikipedia.org |

These complexes are typically prepared by reacting a metal salt (e.g., chloride, sulfate, or nitrate) with anthranilic acid, often in a basic solution to ensure the deprotonation of the ligand. wikipedia.org The resulting complexes exhibit diverse structures, from simple mononuclear species to extended coordination polymers. For instance, while complexes of Co(II) and Ni(II) often adopt octahedral geometries, the coordination environment can be more complex with larger ions like Sr(II) and Ba(II), which can exhibit coordination numbers as high as nine. sjctni.edu

Design and Synthesis of Novel Complexes

Anthranilic acid is an effective chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.gov The presence of both a carboxyl and an amino group allows it to act as a bidentate ligand, binding to metal centers through both oxygen and nitrogen donor atoms. nih.govinlibrary.uz The synthesis of these complexes is typically straightforward, often involving the reaction of a deprotonated anthranilic acid solution with a corresponding metal salt in an aqueous or alcoholic medium. nih.govresearchgate.net The deprotonation is usually achieved by treating the hydrochloride salt with a base, such as sodium hydroxide. nih.gov

A diverse series of metal complexes have been designed and synthesized using this ligand. Research has documented the formation of complexes with numerous transition metals, highlighting the versatility of anthranilic acid in coordination chemistry. nih.govresearchgate.net Mixed ligand complexes, where anthranilic acid is one of multiple coordinating species, have also been successfully prepared, further expanding the structural diversity and potential applications of these compounds. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Anthranilic Acid Ligand This table is for illustrative purposes and is not exhaustive.

| Metal Ion | Example Complex Formula | Reference(s) |

|---|---|---|

| Zinc(II) | [Zn(C₇H₆NO₂)₂] | nih.govresearchgate.net |

| Copper(II) | [Cu(C₇H₆NO₂)₂] | nih.govresearchgate.net |

| Nickel(II) | [Ni(C₇H₆NO₂)₂] | nih.govresearchgate.net |

| Cobalt(II) | [Co(C₇H₆NO₂)₂] | nih.govresearchgate.net |

| Iron(II) | [Fe(C₇H₆NO₂)₂] | nih.govresearchgate.net |

| Manganese(II) | [Mn(C₇H₆NO₂)₂] | nih.govresearchgate.net |

| Chromium(III) | [Cr(C₇H₆NO₂)₃]·NO₃ | nih.gov |

| Silver(I) | [Ag₂(C₇H₆NO₂)₂] | nih.gov |

Characterization of Ligand-Metal Binding Modes

The coordination of anthranilic acid to metal ions is primarily characterized by the formation of a chelate ring involving the carboxylate oxygen and the amino nitrogen. nih.govinlibrary.uz This bidentate chelation is the most common binding mode, leading to the formation of stable five-membered rings with the metal center. researchgate.net However, other coordination modes are also possible, depending on the reaction conditions, the nature of the metal ion, and the presence of other ligands.

Several spectroscopic and analytical techniques are employed to elucidate the binding modes in these metal complexes:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the carboxyl and amino groups. Upon complexation, shifts in the characteristic vibrational frequencies of the C=O (carbonyl) and N-H (amino) stretching bands are observed, indicating their involvement in bonding with the metal ion. inlibrary.uz

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the metal-ligand interactions. The absorption peaks of the anthranilic acid ligand are often shifted upon complexation, a phenomenon that can be correlated with the specific metal ion involved. nih.gov For example, the π → π* transition of the ligand shows a blue shift after coordinating with metal ions. nih.gov

Functionalization and Derivatization Strategies

The dual functionality of 2-aminobenzoic acid hydrochloride makes it a valuable starting material for the synthesis of a wide range of more complex organic molecules through functionalization of its amino and carboxylic acid groups.

N-Substitution Reactions (e.g., N-acetylation, N-Boc protection, N-tosylation)

The amino group of anthranilic acid can be readily modified through various N-substitution reactions. These transformations are often necessary to protect the amino group during subsequent reactions or to introduce new functional groups that alter the molecule's properties.

N-acetylation: This reaction can be achieved by treating the sodium salt of anthranilic acid with acetic anhydride (B1165640), followed by acidification, to yield N-acetylanthranilic acid. ijpsjournal.com

N-Boc protection: The tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, can be introduced to the nitrogen atom either directly or via reductive methods from the corresponding 2-azidobenzoic acid. ijpsjournal.com

N-tosylation: The synthesis of N-tosylanthranilic acid involves the reaction of anthranilic acid with p-toluenesulfonyl chloride, providing another route for protecting or modifying the amino group. ijpsjournal.com

Ester and Amide Formation Reactions

The carboxylic acid group of anthranilic acid is a key site for derivatization, primarily through esterification and amide formation.

Esterification: Esters of anthranilic acid are commonly synthesized via the Fischer esterification method. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comyoutube.com The reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Amide Formation: The synthesis of amides from anthranilic acid can be accomplished through several routes. Direct condensation with an amine is possible but typically requires high temperatures to facilitate the removal of water and drive the reaction to completion. researchgate.netlibretexts.org A more common approach involves the activation of the carboxylic acid. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. researchgate.netlibretexts.org However, care must be taken as the presence of the free amino group can lead to self-polymerization. researchgate.net To avoid this and achieve amide formation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like titanium tetrachloride (TiCl₄) are often employed to directly mediate the reaction between the carboxylic acid and the amine. researchgate.netnih.gov

Ring Closure and Heterocyclic System Synthesis (e.g., Quinazolines, Benzimidazoles)

2-Aminobenzoic acid is a cornerstone in the synthesis of various nitrogen-containing heterocyclic systems due to its ortho-disposed amino and carboxyl functionalities, which are perfectly positioned for intramolecular cyclization reactions.

Quinazolines and Quinazolinones: This class of heterocycles is readily accessible from anthranilic acid. A classic method involves heating anthranilic acid with formamide (B127407) to produce quinazolin-4(3H)-one. researchgate.netnih.gov Another prevalent strategy is the two-step Niementowski quinazolinone synthesis, which begins with the reaction of anthranilic acid and acetic anhydride to form an intermediate 2-methyl-3,1-benzoxazin-4-one, which is then condensed with a nitrogen nucleophile (like an amine or ammonia) to yield the quinazolinone ring system. researchgate.net Furthermore, reaction with isothiocyanates provides a route to 2-mercapto-substituted quinazolinones. researchgate.net

Benzimidazoles: The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of anthranilic acid with o-phenylenediamine. researchgate.netnih.gov This reaction, known as the Phillips condensation, is typically acid-catalyzed, using reagents like hydrochloric acid or polyphosphoric acid, and involves heating the reactants to facilitate cyclodehydration. ijpsjournal.comresearchgate.net

Sandmeyer Reactions for Aromatic Transformations

The Sandmeyer reaction provides a powerful method for replacing the amino group of an aryl amine with a variety of substituents, including halogens and the cyano group. wikipedia.orgorganic-chemistry.org This transformation significantly enhances the synthetic utility of 2-aminobenzoic acid, allowing for the introduction of functionalities that are difficult to install via other methods.

The reaction proceeds in two distinct steps:

Diazotization: The primary amino group of 2-aminobenzoic acid is converted into a diazonium salt. This is accomplished by treating a cold (0–5 °C) acidic solution of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). chegg.commnstate.edu

Nucleophilic Displacement: The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and is subsequently displaced by a nucleophile. wikipedia.orgmsu.edu This step is typically catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN). wikipedia.org For the synthesis of iodo-derivatives, a copper catalyst is often not required, and the diazonium salt is simply treated with a source of iodide ions, such as potassium iodide (KI). chegg.comchegg.com

This methodology allows for the efficient synthesis of various 2-substituted benzoic acids from anthranilic acid. core.ac.uk

Table 2: Overview of Sandmeyer Reaction on 2-Aminobenzoic Acid

| Target Product | Reagents for Step 1 (Diazotization) | Reagents for Step 2 (Displacement) | Reference(s) |

|---|---|---|---|

| 2-Chlorobenzoic acid | NaNO₂, HCl (aq) | CuCl | wikipedia.orgcore.ac.uk |

| 2-Bromobenzoic acid | NaNO₂, HBr (aq) | CuBr | wikipedia.orgcore.ac.uk |

| 2-Iodobenzoic acid | NaNO₂, HCl (aq) | KI | chegg.comchegg.com |

| 2-Cyanobenzoic acid | NaNO₂, HCl (aq) | CuCN | wikipedia.orgorganic-chemistry.org |

Interestingly, under non-aqueous conditions, the diazotization of anthranilic acid can form a zwitterionic inner salt which, upon heating, decomposes to form benzyne, a highly reactive intermediate useful in other synthetic applications like Diels-Alder reactions. core.ac.ukchemtube3d.com

Generation of Azo Compounds

The generation of azo compounds from Benzoic acid, 2-amino-, hydrochloride (the hydrochloride salt of anthranilic acid) is a significant synthetic pathway, primarily utilized in the production of dyes. wikipedia.org The process is fundamentally a two-step reaction involving diazotization followed by an azo coupling reaction.

The initial step is the diazotization of the primary aromatic amine. In this reaction, the amino group of anthranilic acid, in a cold acidic solution, is converted into a diazonium salt. wikipedia.orgchemedx.org This is typically achieved by treating an aqueous solution of Benzoic acid, 2-amino-, hydrochloride with sodium nitrite (NaNO₂) in the presence of excess hydrochloric acid (HCl). chemedx.orgresearchgate.net Maintaining a low temperature, generally between 0 and 5 °C, is critical during this process to ensure the stability of the resulting diazonium salt, 2-carboxybenzenediazonium chloride. researchgate.netorgsyn.orggoogle.com

The resulting diazonium salt is a versatile intermediate. wikipedia.org It acts as a weak electrophile and can react with an electron-rich aromatic compound, known as a coupling component, to form a stable azo compound. These compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-), which links two aromatic rings and typically forms the chromophore responsible for the compound's color. core.ac.ukasianpubs.org

The choice of coupling component determines the structure and properties, including the color, of the final azo dye. A wide variety of nucleophilic compounds, such as phenols and anilines, are used for this purpose. core.ac.uk For example, the coupling of diazotized anthranilic acid with N,N-dimethylaniline yields the well-known pH indicator, Methyl Red. core.ac.uk Similarly, coupling with 2-naphthol (B1666908) produces a red precipitate. chemedx.org The pH of the reaction medium during the coupling step is a crucial parameter that is often adjusted to facilitate the reaction. google.com

Detailed research has focused on synthesizing novel azo dyes from anthranilic acid and its derivatives to achieve specific properties. researchgate.netasianpubs.org For instance, bis-azo dyes, which contain two azo groups, have been prepared by the tetrazotization of 4,4′-methylene-bis-anthranilic acid followed by coupling with various components like H-acid or J-acid, resulting in dyes that produce red to violet shades on fibers. asianpubs.org

Table 1: Representative Conditions for the Diazotization of Anthranilic Acid

This table summarizes typical experimental conditions for the formation of the diazonium salt from anthranilic acid, the parent compound of Benzoic acid, 2-amino-, hydrochloride.

| Starting Material | Reagents | Temperature | Duration | Source |

| Anthranilic acid | Sodium nitrite, concentrated Hydrochloric acid, Water | 0–5 °C | 30 minutes | orgsyn.org |

| Anthranilic acid | Sodium nitrite, 35% Hydrochloric acid, Water | 0–5 °C | Not specified, added dropwise | researchgate.net |

| 4,4'-Methylene bis anthranilic acid | Sodium nitrite, Hydrochloric acid, Water | 0–5 °C | 1 hour | asianpubs.org |

| 2',6'-dimethylphenylanthranilate | Sodium nitrite, 35.5% Hydrochloric acid, Ice/Water | 0–5 °C | 3 hours | google.com |

Table 2: Examples of Azo Compounds Derived from Diazotized Anthranilic Acid

This table provides examples of azo compounds synthesized through the coupling of diazotized anthranilic acid with various aromatic partners.

| Coupling Component | Resulting Azo Compound/Dye | Characteristics | Source |

| N,N-dimethylaniline | Methyl Red | pH indicator | core.ac.uk |

| 2-Naphthol | Diazo dye | Red precipitate | chemedx.org |

| 2-amino-8-naphthol-6-sulphonic acid | Water-soluble monoazo dye | Dyes polyamide materials in bluish-red shades | google.com |

| 5-methyl-2-phenyl-3-pyrazolone | Dye I (C₁₇H₁₄N₄O₃) | Used to create magnesium complex dyes for anticorrosive coatings | researchgate.net |

Computational Chemistry and Theoretical Modeling of Benzoic Acid, 2 Amino , Hydrochloride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of molecules. jmchemsci.com It is widely employed in medicinal chemistry to predict molecular geometries, electronic properties, and spectroscopic signatures. jmchemsci.comcore.ac.uk For Benzoic acid, 2-amino-, hydrochloride, DFT studies focus on its protonated state, where the amino group is expected to be the primary site of protonation, forming an ammonium (B1175870) group (-NH3+).

DFT calculations are utilized to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For Benzoic acid, 2-amino-, hydrochloride, the geometry optimization process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-N Bond Length | ~1.40 Å (value decreases upon protonation) |

| C-C-O Angle | ~118° |

| O-C=O Angle | ~123° |

| C-C-N Angle | ~121° |

The electronic properties of a molecule are crucial for understanding its reactivity. nih.gov DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov

Table 2: Frontier Molecular Orbital Properties (Theoretical Example for a Related Structure) Note: These values are illustrative for an aminobenzoic acid derivative. The exact values for the hydrochloride salt would differ.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov

For anthranilic acid and its derivatives, studies have shown excellent agreement between the vibrational frequencies calculated using DFT (often with a scaling factor) and the experimental data obtained from FTIR and FT-Raman spectroscopy. nih.govresearchgate.net This comparative analysis helps confirm the molecular structure and provides a detailed understanding of the vibrational modes. researchgate.net For Benzoic acid, 2-amino-, hydrochloride, the protonation of the amino group to -NH3+ would lead to characteristic shifts in the vibrational spectra. Specifically, the N-H stretching and bending vibrations would appear at different frequencies and with different intensities compared to the neutral or zwitterionic forms, providing a clear spectroscopic marker for the protonated state.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Aminobenzoic Acids Note: This table presents typical frequency ranges for aminobenzoic acids. The hydrochloride salt would show distinct N-H stretching and bending modes for the -NH3+ group.

| Vibrational Mode | Experimental Range (cm⁻¹) | Calculated Range (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3500-3400 | ~3550 | Carboxylic acid O-H stretching |

| N-H Asymmetric Stretch | ~3500 | ~3530 | Amino group N-H stretching |

| N-H Symmetric Stretch | ~3400 | ~3425 | Amino group N-H stretching |

| C=O Stretch | ~1680-1660 | ~1690-1670 | Carboxylic acid C=O stretching |

| N-H Scissoring | ~1620 | ~1580 | Amino group N-H bending |

Anthranilic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. wikipedia.org This leads to complex acid-base and tautomeric equilibria in solution. nih.govresearchgate.net The molecule can exist in a neutral form (with -COOH and -NH2 groups) and a zwitterionic form (with -COO⁻ and -NH3⁺ groups). nih.govresearchgate.net DFT calculations are instrumental in studying the energetics of these different forms and the dynamics of proton transfer between them.

By calculating the relative energies of the neutral, zwitterionic, and protonated/deprotonated species, DFT can predict which form is most stable under specific conditions (e.g., in the gas phase vs. in a solvent). The hydrochloride salt represents the cationic form, where the amino group is protonated. Theoretical studies can model the protonation process, determine the most likely site of protonation (amino vs. carboxyl oxygen), and calculate the associated energy changes. Such studies on anthranilic acid and its derivatives have shown that in aqueous solution around the isoelectric point, the zwitterionic form is often predominant. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on Benzoic acid, 2-amino-, hydrochloride were not identified in the provided search results, the technique is highly applicable for understanding its behavior in a biological or solution-phase environment.

An MD simulation of this compound, for instance in an aqueous solution, would involve modeling the interactions between the molecule and the surrounding water molecules. This would provide detailed information on:

Solvation Structure: How water molecules arrange around the protonated amine (-NH3+), the carboxylic acid (-COOH), and the aromatic ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds.

Conformational Flexibility: How the molecule rotates and flexes over time, exploring different conformational states.

Such simulations would be crucial for understanding how the molecule behaves before interacting with a biological target, providing a dynamic picture that complements the static view from DFT calculations.

Molecular Docking and Protein Interaction Simulations (focus on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jmchemsci.com This method is a cornerstone of drug design and is used to understand the binding mechanisms that underpin biological activity. nih.govnih.gov

Derivatives of anthranilic acid have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various protein targets, including cyclooxygenase (COX) and replication protein A (RPA). jmchemsci.comnih.govmdpi.com These simulations reveal key binding interactions. For Benzoic acid, 2-amino-, hydrochloride, the important functional groups for protein binding are the carboxylic acid and the protonated amino group.

Binding Mechanism: In a typical protein active site, the carboxylic acid can act as a hydrogen bond donor (via its -OH group) and acceptor (via its C=O oxygen). It can also engage in crucial charge-charge interactions if deprotonated to a carboxylate (-COO⁻), often interacting with positively charged amino acid residues like Arginine or Lysine. nih.gov The protonated amino group (-NH3+) is a potent hydrogen bond donor and can form strong electrostatic interactions with negatively charged residues like Aspartate or Glutamate (B1630785). The phenyl ring can participate in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

For example, in docking studies of anthranilic acid-based inhibitors with the RPA70N protein domain, the carboxylic acid was found to form a charge-charge interaction with an Arginine residue (Arg41), a common and critical interaction for binding. nih.gov The amide group in these inhibitors also formed key hydrogen bonds. nih.gov For Benzoic acid, 2-amino-, hydrochloride, the protonated amine would be expected to play a similarly crucial role as a hydrogen bond donor in establishing a stable complex with a protein target.

Crystal Structure Prediction Methodologies (e.g., Supramolecular Synthon Approach)

Crystal Structure Prediction (CSP) is a computational field aimed at identifying the crystalline packing of a molecule from its chemical diagram alone. ias.ac.in The supramolecular synthon approach is a knowledge-based methodology used in CSP that focuses on identifying robust and predictable non-covalent interactions, or "synthons," which are likely to govern the crystal packing. ias.ac.in

For "Benzoic acid, 2-amino-, hydrochloride," the parent molecule, anthranilic acid, is known to form specific hydrogen-bonding patterns. In co-crystals involving 2-aminobenzoic acid (2ABA), a common and robust interaction is the "heterosynthon" formed between a carboxylic acid group and a pyridine (B92270) molecule, which can be designated by the graph-set notation R²₂(8). nih.gov This involves linear N–H···O and O–H···N hydrogen bonds. nih.gov While the hydrochloride salt introduces a chloride ion and a protonated amino group (an ammonium group), the fundamental principles of synthon analysis still apply.

The crystal structure will be dominated by strong charge-assisted hydrogen bonds. Key anticipated supramolecular synthons for "Benzoic acid, 2-amino-, hydrochloride" would include:

Ammonium-Chloride Interactions: The primary interaction is expected between the protonated aminium group (-NH₃⁺) and the chloride anion (Cl⁻), forming strong N-H⁺···Cl⁻ hydrogen bonds.

Carboxylic Acid Interactions: The carboxylic acid groups can form hydrogen-bonded dimers, a very common and stable motif known as the acid-acid homosynthon.

Ion-Dipole and Dipole-Dipole Interactions: Further stabilization of the crystal lattice would arise from interactions involving the carbonyl group and the aromatic ring.

The solid state of the parent compound, anthranilic acid, consists of both the amino-carboxylic acid form and a zwitterionic ammonium carboxylate form, typically in a monoclinic crystal structure with the space group P2₁. wikipedia.org The prediction for the hydrochloride salt would build on these known tendencies, prioritizing the formation of the most stable charge-assisted synthons.

Table 1: Anticipated Supramolecular Synthons in Benzoic acid, 2-amino-, hydrochloride This table is generated based on theoretical principles of the supramolecular synthon approach.

| Synthon Type | Interacting Groups | Description | Expected Significance |

|---|---|---|---|

| Charge-Assisted Heterosynthon | -NH₃⁺ and Cl⁻ | Strong hydrogen bond between the protonated amino group and the chloride anion. | Primary (structurally directing) |

| Neutral Homosynthon | -COOH and -COOH | A cyclic dimer formed by two carboxylic acid groups via O-H···O hydrogen bonds. | Secondary (may compete with ion pairing) |

| Neutral Heterosynthon | -COOH and -NH₃⁺ | Hydrogen bonding between the carboxylic acid group and the ammonium group. | Secondary |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of molecules. These calculations provide descriptors that quantify various aspects of a molecule's behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability. From these frontier orbitals, several reactivity indices can be derived:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution.

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η). It measures the propensity of a species to accept electrons.

Computational studies on aminobenzoic acid isomers have been performed to understand their electronic properties, often in the context of their performance as corrosion inhibitors. bohrium.comresearchgate.net These studies calculate the quantum chemical descriptors for both neutral and protonated forms of the molecule, as both species are relevant in a hydrochloric acid environment. bohrium.com A high E_HOMO value suggests a greater tendency for the molecule to donate electrons to an appropriate acceptor, such as a metal surface, while a low E_LUMO value indicates a propensity to accept electrons.

Table 2: Representative Quantum Chemical Descriptors for Aminobenzoic Acid Isomers from Theoretical Studies Data derived from studies on aminobenzoic acid isomers, providing context for the 2-amino derivative.

| Parameter | Description | Typical Implication |

|---|---|---|

| E_HOMO (Highest Occupied Molecular Orbital energy) | Energy of the outermost electron orbital; relates to electron-donating ability. | Higher values indicate better electron-donating capacity. |

| E_LUMO (Lowest Unoccupied Molecular Orbital energy) | Energy of the first vacant electron orbital; relates to electron-accepting ability. | Lower values indicate better electron-accepting capacity. |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Difference between LUMO and HOMO energies. | A smaller ΔE suggests higher reactivity. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Soft molecules (low η) are generally more reactive. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy after accepting electrons. | Indicates the ability of the molecule to act as an electrophile. |

Computational Studies of Adsorption Phenomena (e.g., corrosion inhibition mechanisms)

Computational modeling is instrumental in elucidating the mechanisms by which organic molecules inhibit corrosion. For "Benzoic acid, 2-amino-, hydrochloride," studies focus on its adsorption onto metal surfaces, typically steel, in acidic environments. bohrium.com Methodologies such as DFT and Monte Carlo simulations are used to investigate the adsorption process at the molecular level. bohrium.comresearchgate.net

Studies on aminobenzoic acid isomers in hydrochloric acid solution show that they act as effective corrosion inhibitors for mild steel. bohrium.com Computational analyses reveal that both the neutral and protonated forms of the aminobenzoic acid molecule spontaneously adsorb onto an iron surface (specifically the Fe(110) surface). bohrium.comresearchgate.net The adsorption is primarily driven by weak interactions, suggesting a physisorption mechanism. bohrium.com The negative value for the free energy of adsorption (ΔG_ads) in related systems confirms that the adsorption is a spontaneous process. muc.edu.psresearchgate.net

The molecule can interact with the metal surface in several ways:

Electrostatic Interaction: In an acidic solution, the steel surface is positively charged, and the molecule can exist in a protonated form (with a -NH₃⁺ group). The chloride ions from the acid adsorb onto the surface first, creating a negatively charged layer. The protonated organic molecule then adsorbs onto this layer through electrostatic attraction.

Electron Donation/Back-donation: The molecule can donate electrons from its high-energy orbitals (HOMO), particularly those associated with the benzene (B151609) ring and heteroatoms (N, O), to the vacant d-orbitals of the iron atoms. Concurrently, back-donation from filled metal orbitals to the molecule's low-energy orbitals (LUMO) can occur.

DFT calculations on related Schiff bases derived from 2-aminobenzoic acid have shown strong electron density around the nitrogen and oxygen atoms, reinforcing their role as active centers for adsorption. muc.edu.psresearchgate.net Monte Carlo simulations further help in visualizing the most favorable adsorption configurations of the inhibitor molecules on the metal surface.

Table 3: Summary of Findings from Computational Adsorption Studies on Aminobenzoic Acid and Derivatives

| Finding | Methodology | Significance | Reference |

|---|---|---|---|

| Spontaneous adsorption of both neutral and protonated aminobenzoic acid on Fe(110) surface. | First Principles (DFT), Monte Carlo Simulations | Indicates the molecule readily forms a protective layer on the steel surface in acid. | bohrium.com, researchgate.net |

| Adsorption is dominated by weak interactions (physisorption). | First Principles (DFT) | Characterizes the nature of the bond between the inhibitor and the metal surface. | bohrium.com |

| A negative free energy of adsorption (ΔG_ads) of -34.04 kJ/mol was calculated for a related Schiff base. | Thermodynamic analysis from experimental data supported by DFT. | Quantifies the spontaneity and strength of the adsorption process, indicating strong and stable layer formation. | muc.edu.ps, researchgate.net |

| Electron density is concentrated around N and O atoms. | Density Functional Theory (DFT) | Identifies these heteroatoms as the primary sites for interaction and bonding with the metal surface. | muc.edu.ps, researchgate.net |

Advanced Research Applications and Methodological Contributions of Benzoic Acid, 2 Amino , Hydrochloride

Strategic Role in Organic Synthesis

The bifunctional nature of anthranilic acid hydrochloride makes it an important scaffold in the synthesis of a wide array of organic molecules. ijpsjournal.com Its reactivity is harnessed to construct both simple and complex molecular architectures.

Building Block for Complex Molecules and Scaffolds

Anthranilic acid hydrochloride is a fundamental component in the construction of complex organic scaffolds. ijpsjournal.com The presence of the amine and carboxylic acid groups in an ortho position facilitates cyclization reactions, leading to the formation of various fused ring systems. It serves as a precursor in the synthesis of substituted biaryl compounds through reactions like chlorination followed by reductive coupling. wikipedia.org Furthermore, it can be diazotized to form a diazonium cation, which is a key intermediate for generating highly reactive species like benzyne (B1209423), or for producing diphenic acid via dimerization. wikipedia.org These reactions underscore its utility in creating intricate molecular frameworks that are central to drug discovery and materials science.

Precursor in Heterocyclic Compound Synthesis for Medicinal Chemistry Research

The anthranilic acid scaffold is of paramount importance in medicinal chemistry, serving as a precursor for a multitude of heterocyclic compounds with diverse biological activities. researchgate.netekb.eg Its derivatives are foundational for creating pharmaceuticals with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ijpsjournal.comnih.gov

One of the most significant applications is in the synthesis of quinazolines and quinazolinones, which are recognized as highly valuable scaffolds for drug development. core.ac.ukresearchgate.net For instance, reacting 2-aminobenzoic acids with specific imidoyl chlorides or with acyl chlorides and amines can yield various quinazolinone derivatives. researchgate.net These compounds have shown potential as antiviral agents, including activity against HIV and Tobacco Mosaic Virus (TMV). researchgate.net

Beyond quinazolinones, anthranilic acid and its derivatives are used to synthesize other important heterocyclic systems:

1,4-Benzodiazepines: Treatment of anthranilonitrile (a derivative of anthranilic acid) with organomagnesium compounds and subsequent reaction with certain acyl halides can lead to the formation of 1,4-benzodiazepine-3-ones. core.ac.uk

Acridines: 9-disubstituted acridines can be formed from N-phenyl anthranilic acid esters through reaction with Grignard reagents followed by ring closure. ijpsjournal.com

Benzothiazoles: These can be synthesized from anthranilic acid derivatives through cyclization reactions, often involving reagents like potassium thiocyanate (B1210189) and bromine. nih.govijcmas.com

1,3-Benzoxazinones: Dehydration of dicarboxylic acid derivatives of anthranilic acid can produce complex 1,3-benzoxazinones. core.ac.uk

The following table summarizes some key heterocyclic scaffolds derived from anthranilic acid and their relevance in medicinal chemistry.

| Heterocyclic Scaffold | Synthetic Approach from Anthranilic Acid (or derivative) | Medicinal Chemistry Relevance | Source(s) |

| Quinazolinones | Reaction with acyl chlorides, amines, or imidoyl chlorides. | Antiviral (HIV, TMV), Anti-influenza A | researchgate.net |

| 1,4-Benzodiazepines | From anthranilonitrile via organomagnesium intermediates and acyl halides. | Isomers of common benzodiazepine (B76468) drugs (e.g., Diazepam). | core.ac.uk |

| Acridines | From N-phenyl anthranilic acid esters using Grignard reagents. | Core structure in various bioactive compounds. | ijpsjournal.com |

| Benzothiazoles | Cyclization of anthranilic acid derivatives with KSCN and Bromine. | Antifungal, Anticancer, Neuroprotective. | nih.gov |

| 1,3-Benzoxazinones | Dehydration of N-acyl anthranilic acid derivatives. | Versatile synthetic intermediates. | core.ac.uk |

Contributions to Materials Science

The reactivity of anthranilic acid hydrochloride extends its utility into materials science, where it is used to create novel polymers, coatings, and crystalline materials with specific functional properties.

Development of Functional Polymers and Coatings

Benzoic acid, 2-amino-, hydrochloride is utilized in the synthesis of functional polymers. It can be polymerized, often in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate, to form poly(2-aminobenzoic acid). uss.clresearchgate.net This homopolymer, as well as its copolymers with other monomers like aniline (B41778), exhibits interesting properties, including electrical conductivity, which typically ranges from 10⁻¹⁰ to 10⁻³ S cm⁻¹. uss.clresearchgate.net

The synthesis can be performed in the presence of metal ions (e.g., Cu(II), Ni(II), Co(II)), which can increase the polymerization yield and become incorporated into the polymer structure. researchgate.net These metal-containing polymers have potential applications in catalysis. researchgate.net Copolymers of aniline and anthranilic acid have been explored for creating nanohybrid materials, for example, by incorporating them with chitosan (B1678972) and silver nanoparticles. nih.govacs.org The presence of the carboxylic acid group from the anthranilic acid can improve the solubility and processing characteristics of these polymers. acs.org

Application in Co-crystal Engineering and Design

Co-crystal engineering is a strategy used to modify the physicochemical properties of solid-state materials without altering their chemical structure. Benzoic acid, 2-amino-, hydrochloride is a subject of interest in this field. The presence of both a strong hydrogen bond donor (the protonated amine) and an acceptor (the chloride ion) makes it a candidate for forming co-crystals with other molecules, particularly neutral organic acids. acs.org

This approach involves creating multi-component molecular crystals where the hydrochloride salt interacts with a guest molecule through robust hydrogen bonds. acs.orgacs.org For example, a crystal engineering strategy has been successfully applied to form co-crystals of amine hydrochlorides like fluoxetine (B1211875) hydrochloride with guests such as benzoic acid and succinic acid. acs.org While direct studies on co-crystals of 2-aminobenzoic acid hydrochloride itself are a specific area of research, the principles apply. The formation of co-crystals can alter important properties like solubility and dissolution rate, which is of high interest in the pharmaceutical industry. researchgate.net The study of polymorphism and co-crystal formation in analogs, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, reveals how molecular flexibility and intermolecular interactions guide the assembly of these crystalline structures. rsc.org

Analytical Chemistry Methodologies

Accurate detection and quantification of Benzoic acid, 2-amino-, hydrochloride and its derivatives are crucial for quality control and research. Various analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. nih.govhelixchrom.com Reversed-phase HPLC methods, often using a C18 column, can effectively separate 2-aminobenzoic acid from its isomers (3- and 4-aminobenzoic acid) and related impurities. nih.govsielc.com Isocratic elution with a mobile phase such as methanol/phosphate (B84403) buffer is common for assay determination, while gradient elution is used for impurity profiling. nih.gov The detection limit for impurities can be as low as 0.01%. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, also provides excellent separation of aminobenzoic acid isomers. helixchrom.com

Spectrophotometry offers another route for quantification. One method involves the reaction of 2-aminobenzoic acid with cyanate (B1221674), leading to the formation of 2,4(1H,3H)-quinazolinedione, which can be measured by its absorbance. nih.gov Another common spectrophotometric approach is based on diazotization, where the amino group is converted to a diazonium salt and then coupled with a chromogenic agent (like 1-naphthylamine-7-sulphonic acid) to form a colored azo dye, whose absorbance is proportional to the analyte concentration. rjptonline.org

The table below summarizes key parameters for different analytical methodologies.

| Analytical Method | Principle | Key Parameters | Application | Source(s) |

| Reversed-Phase HPLC | Separation on a nonpolar stationary phase (C18) with a polar mobile phase. | Mobile Phase: Methanol/pH 3 phosphate buffer (35:65 v/v); Internal Standard: Benzoic acid. | Assay and impurity determination. | nih.gov |

| Mixed-Mode HPLC | Separation using a column with both reversed-phase and cation-exchange properties. | Mobile Phase: Acetonitrile (ACN), water, and buffer. Retention controlled by ACN, buffer pH and concentration. | Separation of isomers (2-, 3-, and 4-aminobenzoic acid). | helixchrom.com |

| Spectrophotometry (via cyclization) | Reaction with cyanate followed by acid-catalyzed cyclization to form a UV-active product. | Detection Wavelength: 310 nm (for 2,4(1H,3H)-quinazolinedione). | Quantification in aqueous solutions (0.01 to 2 mM range). | nih.gov |

| Spectrophotometry (via diazotization) | Diazotization of the amino group and coupling with a chromogenic agent to form an azo dye. | Coupling Agent: 1-naphthylamine-7-sulphonic acid; Detection Wavelength: 525 nm. | Quantification in pharmaceutical formulations. | rjptonline.org |

Development of Advanced Spectrophotometric Determination Methods

Spectrophotometry, a method based on the absorption of light by chemical substances, has been refined through the use of aminobenzoic acid derivatives. Research has focused on developing simple, sensitive, and economical spectrophotometric methods for the determination of compounds like p-aminobenzoic acid (PABA), an isomer of 2-aminobenzoic acid. sphinxsai.comnih.gov

One common approach involves diazotization, where the primary amino group of the aminobenzoic acid reacts with nitrous acid (generated from sodium nitrite (B80452) and hydrochloric acid) to form a diazonium salt. rdd.edu.iq This highly reactive salt is then coupled with another aromatic compound, such as 2,6-dihydroxybenzoic acid or 8-hydroxyquinoline, to produce a stable, intensely colored azo dye. rdd.edu.iqresearchgate.net The absorbance of this dye is measured at its maximum wavelength (λmax), which allows for the quantitative determination of the original aminobenzoic acid concentration. rdd.edu.iqresearchgate.net

Another advanced method is based on charge-transfer complexation. In this technique, the aminobenzoic acid acts as an n-electron donor and reacts with a π-acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form a highly colored charge-transfer complex. sphinxsai.comnih.gov The resulting colored product can be quantified spectrophotometrically. sphinxsai.com These methods are valued for their sensitivity and successful application in determining the presence of aminobenzoic acid in various forms. sphinxsai.com

Spectrophotometric Determination Methods for Aminobenzoic Acid

| Method | Principle | Reagents | λmax (nm) | Reference |

|---|---|---|---|---|

| Diazotization and Coupling | Formation of a colored azo dye. | Sodium nitrite, Hydrochloric acid, 2,6-dihydroxybenzoic acid | 438 | rdd.edu.iq |

| Diazotization and Coupling | Formation of a colored azo dye via Bratton-Marshall reaction. | Sodium nitrite, Hydrochloric acid, 8-hydroxyquinoline | 500 | researchgate.net |

| Charge-Transfer Complexation | Formation of a colored complex between an electron donor (PABA) and an acceptor (DDQ). | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 474 | sphinxsai.com |

Utilization as Reference Standards in Chromatographic Techniques

Benzoic acid, 2-amino-, hydrochloride and its isomers are crucial as certified reference materials (CRMs) and secondary standards in various chromatographic techniques. sigmaaldrich.comsigmaaldrich.com These standards are essential for the qualitative and quantitative analysis of analytes in pharmaceutical preparations, method development, and quality control. sigmaaldrich.com

In High-Performance Liquid Chromatography (HPLC), aminobenzoic acids are used to develop and validate stability-indicating methods. rsc.org For instance, HPLC methods have been established to separate isomers of aminobenzoic acid using mixed-mode columns that exploit subtle differences in their hydrophobic and ionic properties to achieve high resolution. helixchrom.com The retention time of the standard is used to identify and quantify the substance in a sample mixture. helixchrom.com

Similarly, in Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), aminobenzoic acid standards are used for identification and quantification. researchgate.netuspbpep.com A spot from the test solution is compared to a spot from a reference solution of the standard on a TLC plate; similarity in position and size confirms the identity and concentration of the substance. uspbpep.com These reference standards offer multi-traceability to primary standards like those from the USP, EP, and BP, ensuring accuracy and reliability in analytical testing. sigmaaldrich.com

Use of Aminobenzoic Acid as a Chromatographic Standard

| Technique | Application | Key Details | Reference |

|---|---|---|---|

| HPLC | Separation of aminobenzoic acid isomers. | Utilizes mixed-mode columns (reversed-phase and cation-exchange) to enhance resolution. Retention time is controlled by mobile phase composition. | helixchrom.com |

| HPLC | Simultaneous determination in pharmaceutical formulations. | Used as a standard to validate methods for quantifying drugs and their degradation products. | rsc.org |

| TLC | Identification in substance analysis. | The principal spot in the test chromatogram is compared to the reference standard's spot for position, fluorescence, and size. | uspbpep.com |

| HPTLC | Quantification in complex tablets. | Determined by spectrodensitometry after chromatographic separation. | researchgate.net |

Biochemical and Mechanistic Biological Investigations

The hydrochloride salt of 2-aminobenzoic acid is instrumental in various biochemical and biological studies, providing insights into metabolic processes, enzyme functions, and cellular pathways.

Studies of Amino Acid Metabolism and Cellular Function Pathways